molecular formula C22H19N3O3 B2763425 5-phenyl-N-(3-(quinolin-8-yloxy)propyl)isoxazole-3-carboxamide CAS No. 1207025-97-5

5-phenyl-N-(3-(quinolin-8-yloxy)propyl)isoxazole-3-carboxamide

Cat. No. B2763425
CAS RN: 1207025-97-5
M. Wt: 373.412
InChI Key: GVVAJJNAXRCFOP-UHFFFAOYSA-N
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Description

5-phenyl-N-(3-(quinolin-8-yloxy)propyl)isoxazole-3-carboxamide is a compound that belongs to the family of isoxazole derivatives . Isoxazole is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . It has been found to have a wide spectrum of biological activities and therapeutic potential .


Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Molecular Structure Analysis

The molecular structure of 5-phenyl-N-(3-(quinolin-8-yloxy)propyl)isoxazole-3-carboxamide consists of a five-membered isoxazole ring attached to a phenyl group and a quinolin-8-yloxy propyl group. The substitution of various groups on the isoxazole ring imparts different activity .


Chemical Reactions Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .

Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for synthesizing heterocyclic compounds with structural similarities to "5-phenyl-N-(3-(quinolin-8-yloxy)propyl)isoxazole-3-carboxamide", focusing on their chemical properties and structural elucidation. For instance, the synthesis of novel series of derivatives integrated with quinoline, pyrazole, and benzofuran moieties has been reported, where these compounds were characterized using various spectroscopic techniques and evaluated for their antimicrobial properties against pathogenic bacteria such as S. aureus and E. coli (Idrees et al., 2020).

Pharmacological Evaluation

Significant research has been conducted on the pharmacological evaluation of compounds with structures related to "5-phenyl-N-(3-(quinolin-8-yloxy)propyl)isoxazole-3-carboxamide", particularly as potential therapeutic agents. For example, studies on quinoxalin-2-carboxamides have explored their serotonin type-3 (5-HT3) receptor antagonistic properties, highlighting their potential in managing conditions such as depression and gastrointestinal disorders (Mahesh et al., 2011).

Antimicrobial and Antiprotozoal Activities

Compounds with quinoxaline structures have been synthesized and assessed for their antimicrobial and antiprotozoal activities. Studies have shown that these compounds exhibit promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, potentially offering new avenues for treating infectious diseases (Patel et al., 2017).

Anticancer Activity

Research into heterocyclic compounds also includes evaluating their anticancer activities. For instance, novel isoxazole-quinoxaline derivatives have been synthesized and shown to possess potent antiproliferative activity against human cancer cell lines, suggesting their potential as anticancer agents (Abad et al., 2021).

Antituberculosis Activity

The antituberculosis activity of mefloquine-isoxazole carboxylic esters as prodrugs has been investigated, with some compounds demonstrating excellent activity against Mycobacterium tuberculosis, indicating potential for developing new antituberculosis treatments (Mao et al., 2010).

Mechanism of Action

While the specific mechanism of action for 5-phenyl-N-(3-(quinolin-8-yloxy)propyl)isoxazole-3-carboxamide is not mentioned in the search results, isoxazole derivatives have been found to have a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

properties

IUPAC Name

5-phenyl-N-(3-quinolin-8-yloxypropyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c26-22(18-15-20(28-25-18)16-7-2-1-3-8-16)24-13-6-14-27-19-11-4-9-17-10-5-12-23-21(17)19/h1-5,7-12,15H,6,13-14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVAJJNAXRCFOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCCOC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-phenyl-N-(3-(quinolin-8-yloxy)propyl)isoxazole-3-carboxamide

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